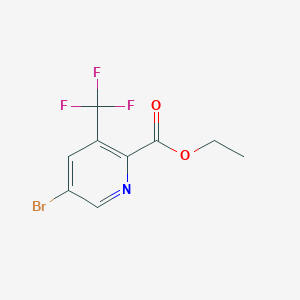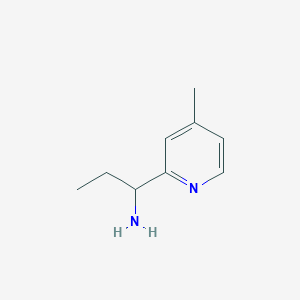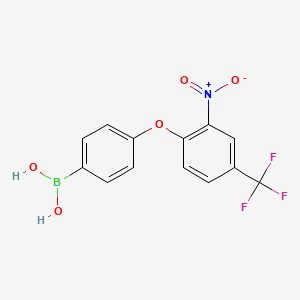
(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid
Overview
Description
(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C13H9BF3NO5 and a molecular weight of 327.0 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 2-nitro-4-(trifluoromethyl)phenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid can undergo reduction to form the corresponding amine.
Reduction: The boronic acid group can be oxidized to form the corresponding boronate ester.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction of the nitro group: (4-(2-Amino-4-(trifluoromethyl)phenoxy)phenyl)boronic acid.
Oxidation of the boronic acid group: (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronate ester.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of various organic compounds and materials.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Materials Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. In biological applications, the compound can interact with various molecular targets through its functional groups, forming stable complexes that can modulate biological activity.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the nitro and trifluoromethyl groups, making it less reactive in certain applications.
(4-Boronophenoxy)-3-nitrobenzotrifluoride: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: The presence of both the nitro and trifluoromethyl groups in (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid imparts unique electronic properties, making it particularly useful in specific chemical reactions and applications where these functional groups play a crucial role.
Properties
IUPAC Name |
[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BF3NO5/c15-13(16,17)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)14(19)20/h1-7,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZDRJPJDCDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672916 | |
| Record name | {4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-58-7 | |
| Record name | {4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


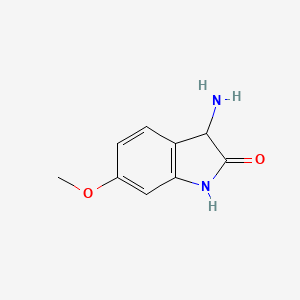
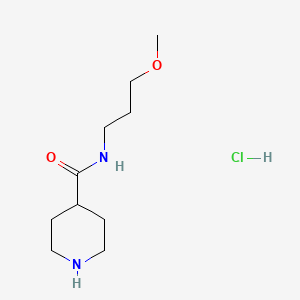
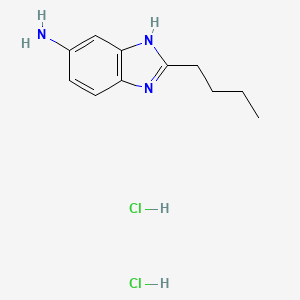
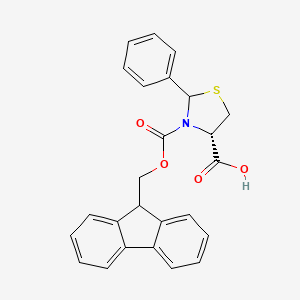
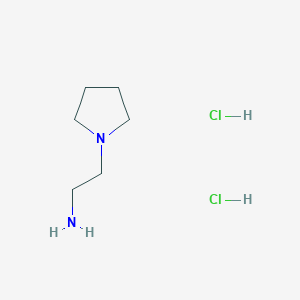
![Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B1391409.png)

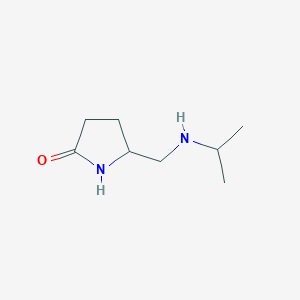
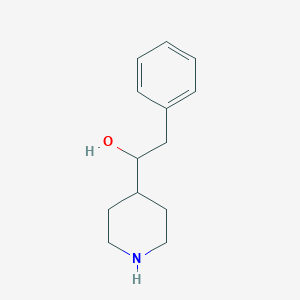
![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)
